molecular formula C11H8F6O4 B589881 2,5-Bis(2,2,2-trifluoroethoxy)benzoic Acid-d3 CAS No. 1330172-70-7

2,5-Bis(2,2,2-trifluoroethoxy)benzoic Acid-d3

Cat. No. B589881
M. Wt: 321.19
InChI Key: YPGYLCZBZKRYQJ-CBYSEHNBSA-N
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Patent
US04684733

Procedure details

To a solution of 7.3 moles (292 g.) of sodium hydroxide in 600 ml. of water is added ice to make the total volume of 1.75 liters. Chlorine gas is passed into the solution while maintaining the temperature below 10° C. until it is neutral to litmus, and 2.19 moles (87.6 g.) of sodium hydroxide dissolved in 200 ml. of water is added. The combined solution is warmed to 50° C., and 0.73 mole (230 g.) of 2,5-bis(2,2,2-trifluoroethoxy)acetophenone is added slowly. The reaction mixture is stirred while heating until an exotherm begins about 75° C. and is thereafter maintained at about 80° C. by cooling. The mixture is stirred for about 16 hours at about 80° to 90° C. while monitoring the extent of the reaction by thin-layer chromatography. The excess hypochlorite is then destroyed by adding 75 g. of sodium bisulfite in 250 ml. of water, and the mixture is cooled to about 25° C. and carefully acidified with 10 percent hydrochloric acid. The light yellow solid product is collected by filtration, washed with water, and dried. A 94.5 percent yield of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid, m.p 120° to 122° C., is obtained.
Quantity
292 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
87.6 g
Type
reactant
Reaction Step Three
Quantity
230 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[OH-:1].[Na+].ClCl.C[C:6]([C:8]1[CH:13]=[C:12]([O:14][CH2:15][C:16]([F:19])([F:18])[F:17])[CH:11]=[CH:10][C:9]=1[O:20][CH2:21][C:22]([F:25])([F:24])[F:23])=[O:7]>O>[F:23][C:22]([F:25])([F:24])[CH2:21][O:20][C:9]1[CH:10]=[CH:11][C:12]([O:14][CH2:15][C:16]([F:19])([F:18])[F:17])=[CH:13][C:8]=1[C:6]([OH:7])=[O:1] |f:0.1|

Inputs

Step One
Name
Quantity
292 g
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCl
Step Three
Name
Quantity
87.6 g
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
230 g
Type
reactant
Smiles
CC(=O)C1=C(C=CC(=C1)OCC(F)(F)F)OCC(F)(F)F
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature below 10° C. until it
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in 200 ml
TEMPERATURE
Type
TEMPERATURE
Details
while heating until an exotherm
CUSTOM
Type
CUSTOM
Details
begins about 75° C.
TEMPERATURE
Type
TEMPERATURE
Details
is thereafter maintained at about 80° C.
TEMPERATURE
Type
TEMPERATURE
Details
by cooling
STIRRING
Type
STIRRING
Details
The mixture is stirred for about 16 hours at about 80° to 90° C.
Duration
16 h
CUSTOM
Type
CUSTOM
Details
the extent of the reaction by thin-layer chromatography
CUSTOM
Type
CUSTOM
Details
The excess hypochlorite is then destroyed
ADDITION
Type
ADDITION
Details
by adding 75 g
TEMPERATURE
Type
TEMPERATURE
Details
of water, and the mixture is cooled to about 25° C.
FILTRATION
Type
FILTRATION
Details
The light yellow solid product is collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
FC(COC1=C(C(=O)O)C=C(C=C1)OCC(F)(F)F)(F)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 94.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04684733

Procedure details

To a solution of 7.3 moles (292 g.) of sodium hydroxide in 600 ml. of water is added ice to make the total volume of 1.75 liters. Chlorine gas is passed into the solution while maintaining the temperature below 10° C. until it is neutral to litmus, and 2.19 moles (87.6 g.) of sodium hydroxide dissolved in 200 ml. of water is added. The combined solution is warmed to 50° C., and 0.73 mole (230 g.) of 2,5-bis(2,2,2-trifluoroethoxy)acetophenone is added slowly. The reaction mixture is stirred while heating until an exotherm begins about 75° C. and is thereafter maintained at about 80° C. by cooling. The mixture is stirred for about 16 hours at about 80° to 90° C. while monitoring the extent of the reaction by thin-layer chromatography. The excess hypochlorite is then destroyed by adding 75 g. of sodium bisulfite in 250 ml. of water, and the mixture is cooled to about 25° C. and carefully acidified with 10 percent hydrochloric acid. The light yellow solid product is collected by filtration, washed with water, and dried. A 94.5 percent yield of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid, m.p 120° to 122° C., is obtained.
Quantity
292 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
87.6 g
Type
reactant
Reaction Step Three
Quantity
230 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[OH-:1].[Na+].ClCl.C[C:6]([C:8]1[CH:13]=[C:12]([O:14][CH2:15][C:16]([F:19])([F:18])[F:17])[CH:11]=[CH:10][C:9]=1[O:20][CH2:21][C:22]([F:25])([F:24])[F:23])=[O:7]>O>[F:23][C:22]([F:25])([F:24])[CH2:21][O:20][C:9]1[CH:10]=[CH:11][C:12]([O:14][CH2:15][C:16]([F:19])([F:18])[F:17])=[CH:13][C:8]=1[C:6]([OH:7])=[O:1] |f:0.1|

Inputs

Step One
Name
Quantity
292 g
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCl
Step Three
Name
Quantity
87.6 g
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
230 g
Type
reactant
Smiles
CC(=O)C1=C(C=CC(=C1)OCC(F)(F)F)OCC(F)(F)F
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature below 10° C. until it
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in 200 ml
TEMPERATURE
Type
TEMPERATURE
Details
while heating until an exotherm
CUSTOM
Type
CUSTOM
Details
begins about 75° C.
TEMPERATURE
Type
TEMPERATURE
Details
is thereafter maintained at about 80° C.
TEMPERATURE
Type
TEMPERATURE
Details
by cooling
STIRRING
Type
STIRRING
Details
The mixture is stirred for about 16 hours at about 80° to 90° C.
Duration
16 h
CUSTOM
Type
CUSTOM
Details
the extent of the reaction by thin-layer chromatography
CUSTOM
Type
CUSTOM
Details
The excess hypochlorite is then destroyed
ADDITION
Type
ADDITION
Details
by adding 75 g
TEMPERATURE
Type
TEMPERATURE
Details
of water, and the mixture is cooled to about 25° C.
FILTRATION
Type
FILTRATION
Details
The light yellow solid product is collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
FC(COC1=C(C(=O)O)C=C(C=C1)OCC(F)(F)F)(F)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 94.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.